![molecular formula C35H61N6O9P B164454 [(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 94885-04-8](/img/structure/B164454.png)
[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Overview
Description
C6 NBD sphingomyelin is a biologically active derivative of sphingomyelin that is tagged with a fluorescent C6 nitrobenzoxadiazole (C6 NBD; ) group. C6 NBD sphingomyelin has been used to study the metabolism and transport of sphingomyelins. It is degraded in the plasma membrane to C6 NBD ceramide by neutral sphingomyelinase, an enzyme with three-fold higher activity in undifferentiated HT29 cells than in differentiated cells. Unlike endogenous long-chain sphingomyelin and C6 sphingomyelin, C6 NBD sphingomyelin can be transported to the cell surface even in the presence of the vesicular transport inhibitor brefeldin A, but this transport can be blocked by multidrug resistance protein inhibitors in CHO cells. This product is a mixture of the D-erythro and L-threo isomers of sphingomyelin.
Sphingomyelin is a membrane phospholipid with a central sphingosine and an amide linked fatty acid. Phosphocholine forms the polar head group. It is one of the major phospholipid present in milk fat globule membrane.
C6-NBD Sphingomyelin is a fluorescent derivative of sphingomyelin. Its fluorescent property is due to presence of NBD (2-(4-nitro-2,1,3-benzoxadiazol-7-yl) aminoethyl) group. Sphingomyelin is generally concentrated in the outer leaflet of the plasma membrane.
Mechanism of Action
Target of Action
C6 NBD Sphingomyelin is a fluorescent derivative of sphingomyelin . It primarily targets the cell membrane, where it is generally concentrated in the outer leaflet . The compound’s primary targets are the sphingomyelin synthase on the cell surface and in the lumen of the Golgi .
Mode of Action
C6 NBD Sphingomyelin interacts with its targets by being synthesized by the transfer of phosphocholine from phosphatidylcholine onto ceramide, a process catalyzed by sphingomyelin synthase . This interaction results in the formation of sphingomyelin, which plays a crucial role in signal transduction and membrane trafficking .
Biochemical Pathways
The primary biochemical pathway affected by C6 NBD Sphingomyelin is the sphingomyelin cycle. In this pathway, sphingomyelin is synthesized by the transfer of phosphocholine from phosphatidylcholine onto ceramide . This process is crucial for cell growth, differentiation, apoptosis, and signal transduction along the membrane .
Pharmacokinetics
It is known that the compound is hygroscopic and light-sensitive . Its stability is maintained for one year when stored at -20°C .
Result of Action
The action of C6 NBD Sphingomyelin results in several molecular and cellular effects. It controls cell growth, differentiation, apoptosis, and signal transduction along the membrane . It is also known to prevent the proliferation of colon tumors . Additionally, sphingomyelin inhibits cholesterol absorption . Abnormal accumulation of sphingomyelin can cause Niemann Pick disease .
Action Environment
The action, efficacy, and stability of C6 NBD Sphingomyelin are influenced by various environmental factors. For instance, its fluorescent property is due to the presence of the NBD (2- (4-nitro-2,1,3-benzoxadiazol-7-yl) aminoethyl) group . The compound is also sensitive to light and moisture . Therefore, it must be stored properly to maintain its stability and efficacy .
Biochemical Analysis
Biochemical Properties
N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine-1-phosphocholine is degraded in the plasma membrane to C6 NBD ceramide by neutral sphingomyelinase, an enzyme with three-fold higher activity in undifferentiated HT29 cells than in differentiated cells . This compound can be transported to the cell surface even in the presence of the vesicular transport inhibitor brefeldin A .
Cellular Effects
The compound has been shown to incorporate into the plasma membrane . It is involved in the metabolism and transport of sphingomyelins, playing a crucial role in cellular processes .
Molecular Mechanism
The molecular mechanism of N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine-1-phosphocholine involves its conversion into a fluorescent metabolite, sphingomyelin, by sphingomyelin synthase (SMS) in vivo . The concentration of this compound and its metabolite was directly correlated with SMS activity in vitro and in situ .
Temporal Effects in Laboratory Settings
It is known that this compound is subject to extensive degradation in the plasma membrane due to neutral sphingomyelinase activity .
Metabolic Pathways
N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine-1-phosphocholine is involved in the sphingomyelin synthesis process. It uses ceramide and phosphatidylcholine as substrates to produce sphingomyelin and diacylglycerol .
Transport and Distribution
This compound can be transported to the cell surface even in the presence of the vesicular transport inhibitor brefeldin A . This transport can be blocked by multidrug resistance protein inhibitors in CHO cells .
Subcellular Localization
The subcellular localization of N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine-1-phosphocholine is primarily at the plasma membrane
Biological Activity
The compound [(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate (CAS No. 6254-89-3) is a complex phospholipid derivative known for its potential biological activities. This article explores its structure, synthesis, and biological properties, including its mechanisms of action and applications in various fields.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 703.03 g/mol. The structure features a long-chain fatty acid moiety linked to a phosphocholine group and a nitro-benzoxadiazole moiety that enhances its fluorescent properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 703.03 g/mol |
CAS Number | 6254-89-3 |
Purity | Not specified |
Storage Conditions | Inert atmosphere, -20°C |
Synthesis
The synthesis of this compound typically involves the coupling of a fatty acid derivative with a phosphocholine and a nitro-benzoxadiazole moiety. The process may utilize standard peptide coupling techniques followed by purification through chromatography.
- Fluorescent Properties : The nitro-benzoxadiazole moiety provides strong fluorescent characteristics, making it useful in biological imaging applications. Studies demonstrate its ability to selectively bind to specific ions such as zinc, enhancing the detection sensitivity in cellular environments .
- Cell Membrane Interaction : As a phospholipid derivative, it can integrate into cellular membranes, potentially altering membrane dynamics and influencing cellular signaling pathways .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .
Case Studies
- Zinc Ion Detection : Research has shown that derivatives of benzoxadiazole can effectively sense zinc ions in live cells, providing insights into zinc's role in cellular processes and its implications in diseases like diabetes .
- Anticancer Activity : A study highlighted the compound's ability to induce cell death in bladder cancer cells via epigenetic mechanisms, suggesting potential therapeutic applications in oncology .
Applications
The biological activities of this compound make it suitable for various applications:
- Fluorescent Probes : Utilized in cellular imaging to study ion concentrations.
- Drug Development : Investigated for potential use as an anticancer agent.
- Biochemical Research : Employed in studies focusing on membrane dynamics and cellular signaling.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound involves multi-step organic reactions that integrate fatty acids and carbohydrate derivatives. The complexity of its structure necessitates advanced synthetic pathways to achieve the desired molecular configuration. Recent advances in synthetic methodologies have focused on streamlining these processes to enhance yield and purity.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. It modulates the activity of pro-inflammatory cytokines such as TNF-alpha by interacting with TNF receptors (TNFR1 and TNFR2). This interaction can lead to apoptotic signaling via TNFR1 while promoting cell survival through TNFR2 activation.
Neuroprotective Effects
Studies have shown that the compound enhances neuroplasticity and offers protection against neurodegenerative diseases. It promotes synaptogenesis and neurogenesis through activation of critical signaling pathways like MAPK/Erk and PI3K/Akt, which are essential for neuronal survival and regeneration following injury.
Antioxidant Activity
The structural features of this compound allow it to function as an antioxidant by scavenging free radicals and reducing oxidative stress within cells. This property is particularly beneficial in preventing cellular damage associated with various pathological conditions.
Potential Therapeutic Applications
Given its diverse biological activities, [(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has several potential therapeutic applications:
Application Area | Description |
---|---|
Cancer Treatment | The compound's anti-inflammatory and antioxidant properties may contribute to its efficacy in cancer therapies by mitigating tumor growth and promoting apoptosis in cancer cells. |
Neurodegenerative Diseases | Its neuroprotective effects suggest potential use in treating conditions such as Alzheimer's and Parkinson's disease by enhancing neuronal resilience against stressors. |
Fluorescent Imaging | The nitrobenzoxadiazole moiety provides fluorescent properties that can be utilized in biological imaging applications, facilitating the study of cellular processes. |
Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of neurodegeneration, administration of the compound led to significant improvements in cognitive functions and reduced markers of inflammation within the brain tissue. This suggests a protective role against neurotoxic insults.
Case Study 2: Antioxidant Efficacy
In vitro experiments demonstrated that the compound effectively reduced oxidative stress markers in cultured cells exposed to harmful agents. This highlights its potential as a therapeutic agent for oxidative stress-related diseases.
Properties
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61N6O9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-32(42)30(28-49-51(46,47)48-27-26-41(2,3)4)37-33(43)22-19-17-20-25-36-29-23-24-31(40(44)45)35-34(29)38-50-39-35/h18,21,23-24,30,32,42H,5-17,19-20,22,25-28H2,1-4H3,(H2-,36,37,39,43,46,47)/b21-18+/t30-,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBDYTGWMRUUSN-PERJAUJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61N6O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94885-04-8 | |
Record name | N-(N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-epsilon-aminohexanoyl)sphingosylphosphorylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094885048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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